molecular formula C7H6BrFO3S B2909845 1-(Bromomethyl)-4-fluorosulfonyloxybenzene CAS No. 2123483-82-7

1-(Bromomethyl)-4-fluorosulfonyloxybenzene

Cat. No. B2909845
M. Wt: 269.08
InChI Key: RWNPPVKVXRVDLA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-fluorosulfonyloxybenzene, also known as BF3SB, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonate esters and has a molecular formula of C7H5BrFNO4S.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 1,2-Bis(bromomethyl)-4-fluorobenzene, related to 1-(Bromomethyl)-4-fluorosulfonyloxybenzene, was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination. This research discussed factors affecting the reaction, such as raw material rate, reaction time, and temperature, leading to the development of feasible synthetic conditions (Guo Zhi-an, 2009).
  • An improved synthesis method for 1,4-bis(bromomethyl)-2-fluorobenzene using p-xylene was developed. This involved a four-step reaction, including nitration, reduction, diazotization, and bromination (Song Yan-min, 2007).

Catalytic Applications

  • N,N,N′,N′-Tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide), closely related to the compound , were used as catalysts in synthesizing 3,5,6-trisubstituted-1,2,4-triazines from readily available acid hydrazides and ammonium acetate (R. Ghorbani‐Vaghei et al., 2015).

Polymer Synthesis

  • A study on the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene in the presence of K2(CO3)2 and 18-crown-6 showed that both O-alkylation and C-alkylation occur during polymerization, resulting in polymers with significant molecular weights. This study is relevant due to the bromomethyl and fluorine components in the structure (K. Uhrich et al., 1992).

Electrochemical Applications

  • 4-bromo-2-fluoromethoxybenzene (BFMB), a compound with a similar structure, was studied as a bi-functional electrolyte additive for lithium-ion batteries. The additive showed potential in providing overcharge protection and fire retardancy without influencing the normal cycle performance of lithium-ion batteries (Zhang Qian-y, 2014).

Material Chemistry

  • In material chemistry, 1-Bromoethene-1-sulfonyl fluoride, a similar reagent to 1-(Bromomethyl)-4-fluorosulfonyloxybenzene, was used for the regioselective synthesis of 5-sulfonylfluoro isoxazoles, showing its utility in functionalized material synthesis (Jing Leng, Hua-Li Qin, 2018).

properties

IUPAC Name

1-(bromomethyl)-4-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO3S/c8-5-6-1-3-7(4-2-6)12-13(9,10)11/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNPPVKVXRVDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-fluorosulfonyloxybenzene

CAS RN

2123483-82-7
Record name 4-(bromomethyl)phenyl fluoranesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
Z Qin, K Zhang, P He, X Zhang, M Xie, Y Fu, C Gu… - Nature Chemistry, 2023 - nature.com
Molecules that covalently engage target proteins are widely used as activity-based probes and covalent drugs. The performance of these covalent inhibitors is, however, often …
Number of citations: 3 www.nature.com

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